molecular formula C13H17F3N2 B1348939 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline CAS No. 445465-72-5

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B1348939
M. Wt: 258.28 g/mol
InChI Key: KSTMIUZGZUTXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline (2-(4-MePy)-5-(TFM)A) is an organic compound belonging to the family of piperidine-based anilines. It is a colorless liquid with a low flash point and is used in a variety of applications, including laboratory research, drug synthesis, and industrial applications. The compound is characterized by its high solubility in organic solvents and its low volatility.

Scientific Research Applications

Application in Anti-tubercular Agents

  • Summary of the Application : This compound has been used in the design and synthesis of novel anti-tubercular agents . Pyrazinamide, an important first-line drug used in shortening TB therapy, has been modified with various substituents to enhance its anti-tubercular activity .
  • Methods of Application or Experimental Procedures : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM and one compound showed an IC90 of 40.32 μM .

Application in Protodeboronation

  • Summary of the Application : This compound has been used in the catalytic protodeboronation of pinacol boronic esters . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
  • Methods of Application or Experimental Procedures : The researchers reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Application in Anti-tubercular Agents

  • Summary of the Application : This compound has been used in the design and synthesis of novel anti-tubercular agents . Pyrazinamide, an important first-line drug used in shortening TB therapy, has been modified with various substituents to enhance its anti-tubercular activity .
  • Methods of Application or Experimental Procedures : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM and one compound showed an IC90 of 40.32 μM .

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-9-4-6-18(7-5-9)12-3-2-10(8-11(12)17)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTMIUZGZUTXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352565
Record name 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

CAS RN

445465-72-5
Record name 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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